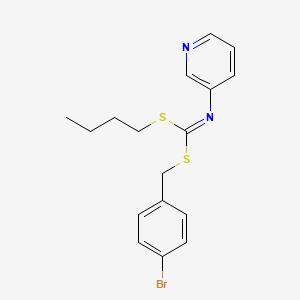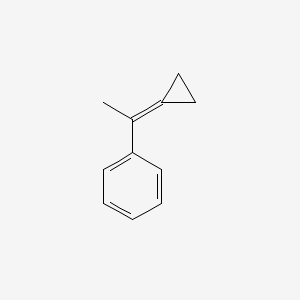
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane is an organic compound characterized by its unique stereochemistry and dioxolane ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane typically involves the reaction of phenylacetaldehyde with a suitable diol under acidic conditions to form the dioxolane ring. The stereochemistry is controlled by using chiral catalysts or starting materials that favor the formation of the (2R,4R) isomer.
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
化学反应分析
Types of Reactions
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxolane ring into more reduced forms, such as alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid, while reduction could produce phenylethanol.
科学研究应用
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and chiral recognition processes.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (2R,4R)-4-methyl-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into chiral active sites, influencing biological pathways and processes. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.
相似化合物的比较
Similar Compounds
(2S,4S)-4-methyl-2-phenyl-1,3-dioxolane: The enantiomer of the compound, with different stereochemistry.
(2R,4R)-4-methyl-2-phenyl-1,3-dioxane: A similar compound with a different ring structure.
Uniqueness
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane is unique due to its specific stereochemistry and dioxolane ring, which confer distinct chemical and biological properties. Its ability to participate in stereospecific reactions and interact with chiral environments makes it valuable in various scientific and industrial applications.
属性
CAS 编号 |
51591-49-2 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
(2R,4R)-4-methyl-2-phenyl-1,3-dioxolane |
InChI |
InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-,10-/m1/s1 |
InChI 键 |
CDIKGISJRLTLRA-PSASIEDQSA-N |
手性 SMILES |
C[C@@H]1CO[C@H](O1)C2=CC=CC=C2 |
规范 SMILES |
CC1COC(O1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



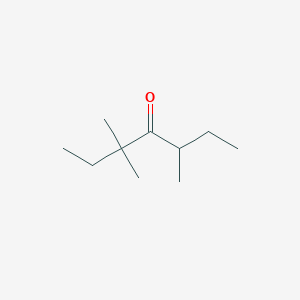


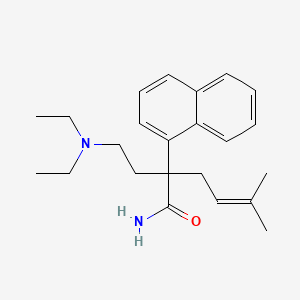
![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
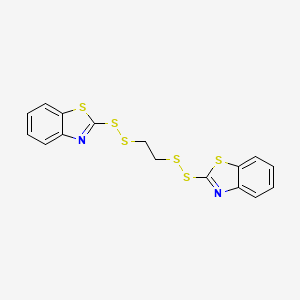
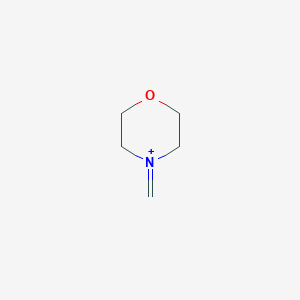
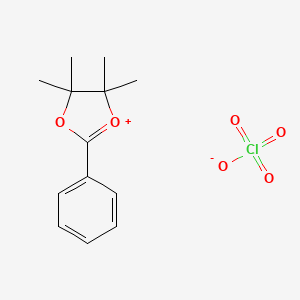

![2-[2-(4,4,6-Trimethyl-5,6-dihydro-1,3-oxazin-2-yl)ethyl]cyclopentan-1-one](/img/structure/B14667330.png)
